Lorazepam-13C2,15N

Description

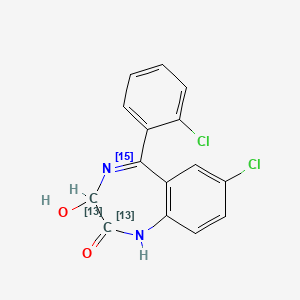

Structure

2D Structure

3D Structure

Properties

CAS No. |

907200-04-8 |

|---|---|

Molecular Formula |

C15H10Cl2N2O2 |

Molecular Weight |

324.13 g/mol |

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i14+1,15+1,19+1 |

InChI Key |

DIWRORZWFLOCLC-XPGGNPKHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=[15N][13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for Lorazepam 13c2,15n

Methodological Approaches for the De Novo Synthesis of Complex 13C,15N-Labeled Organic Molecules

The de novo synthesis of organic molecules labeled with stable isotopes such as ¹³C and ¹⁵N is a sophisticated process that allows for precise tracking and quantification of the molecule in various analytical applications. musechem.com These methods are fundamental in drug discovery and development, providing deep insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. musechem.com

The synthesis of isotopically labeled compounds can be approached through two primary routes: biosynthetic and chemical synthesis. Biosynthetic methods often involve growing microorganisms or cell cultures in media enriched with labeled precursors, such as ¹³C-glucose and ¹⁵N-ammonium salts. sigmaaldrich.com This approach is particularly effective for producing uniformly labeled proteins and other biomacromolecules. sigmaaldrich.com For smaller, complex organic molecules like Lorazepam-13C2,15N, chemical synthesis is the more common and controlled method. researchgate.net

Chemical synthesis allows for the precise placement of isotopic labels at specific atomic positions within the molecule. researchgate.netsigmaaldrich.com This is achieved by designing a synthetic pathway that utilizes starting materials already enriched with the desired isotopes. The complexity of the target molecule dictates the intricacy of the synthetic route, which may involve multiple steps and require careful optimization to ensure the isotopic labels are retained throughout the reaction sequence. researchgate.net A significant challenge in multi-step syntheses is the potential for loss of the isotopic label at each stage. researchgate.net

Design and Implementation of Labeling Strategies for Specific Isotopic Positions within the Lorazepam Scaffold

Selection of ¹³C- and ¹⁵N-Enriched Precursors

The key to site-specific isotopic labeling lies in the selection of starting materials that already contain the heavy isotopes at the desired positions. For the synthesis of this compound, precursors containing ¹³C and ¹⁵N atoms that will form the core benzodiazepine (B76468) ring are required. For instance, the synthesis could be designed to utilize precursors where the carbon and nitrogen atoms destined to become part of the diazepine (B8756704) ring are isotopically enriched. eurisotop.comnih.gov The choice of precursors is critical and often dictated by their commercial availability and the feasibility of incorporating them into a known synthetic route for lorazepam.

Reaction Pathway Optimization for Isotopic Fidelity and Yield

Once the labeled precursors are selected, the reaction pathway must be optimized to maximize the incorporation of the isotopes into the final lorazepam molecule while maintaining a high chemical yield. This involves carefully controlling reaction conditions such as temperature, pressure, and catalysts to prevent any side reactions that could lead to the loss of the isotopic label or the formation of impurities. nih.gov The goal is to ensure that the isotopic enrichment of the precursors is transferred to the product with minimal dilution. researchgate.net The synthesis of related isotopically labeled compounds, such as deuterium-labeled lorazepam, has been documented and provides a basis for developing synthetic routes for ¹³C and ¹⁵N labeled analogs. googleapis.com

Physicochemical Characterization and Isotopic Purity Assessment of this compound

Following the synthesis, a rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the this compound.

Spectroscopic Verification of Isotopic Incorporation (e.g., NMR, high-resolution MS)

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to verify the successful incorporation of the isotopic labels. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique provides a precise mass-to-charge ratio of the synthesized molecule, allowing for the confirmation of its elemental composition. almacgroup.com For this compound, the molecular weight will be higher than that of unlabeled lorazepam due to the presence of the heavier isotopes. The high resolution of the instrument can distinguish between the isotopically labeled compound and any remaining unlabeled material. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the isotopic labels within the molecule. researchgate.netrsc.org ¹³C-NMR and ¹⁵N-NMR spectra will show signals corresponding to the labeled positions. Furthermore, the coupling patterns between the labeled nuclei (e.g., ¹³C-¹⁵N coupling) can provide definitive proof of their adjacent placement in the molecular structure. nih.govnih.gov

Quantitative Determination of Isotopic Enrichment and Chemical Purity

Isotopic Enrichment: Mass spectrometry is used to determine the percentage of molecules that contain the desired isotopic labels. almacgroup.com By analyzing the isotopic distribution in the mass spectrum, the relative abundance of the labeled species compared to the unlabeled species can be calculated. almacgroup.com

Chemical Purity: Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the chemical purity of the compound. ckisotopes.com These methods separate the target compound from any impurities or byproducts from the synthesis. The goal is to obtain a product with high chemical purity, typically greater than 98%. eurisotop.com

Table 1: Physicochemical Properties of Lorazepam and its Isotopologue

| Property | Lorazepam | This compound |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₂ caymanchem.com | C₁₃¹³C₂H₁₀Cl₂N¹⁵N O₂ |

| Molecular Weight | 321.2 g/mol caymanchem.comnih.gov | Approx. 324.2 g/mol |

| Appearance | Solid nih.gov | Solid |

| Isotopic Purity | N/A | ≥95% |

| Chemical Purity | ≥98% caymanchem.com | ≥98% |

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| High-Resolution Mass Spectrometry (HR-MS) | Confirms molecular weight and isotopic incorporation. rsc.orgalmacgroup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise location of isotopic labels. researchgate.netrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity. ckisotopes.com |

| Gas Chromatography (GC) | Assesses chemical purity. ckisotopes.com |

Advanced Spectrometric Applications of Lorazepam 13c2,15n in Quantitative Bioanalysis

Mass Spectrometry (MS) Based Quantitative Methodologies

Mass spectrometry is a primary technique for the sensitive and selective quantification of drugs and their metabolites in biological matrices. The use of stable isotope-labeled internal standards, such as Lorazepam-13C2,15N, is integral to achieving accurate and precise results in bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the analysis of benzodiazepines in biological samples due to its high sensitivity and specificity. mdpi.com In LC-MS/MS methods for lorazepam, a stable isotope-labeled internal standard is crucial for accurate quantification, especially at low concentrations. forensicresources.orgresearchgate.net While deuterated standards like lorazepam-d4 (B580033) are commonly mentioned, this compound serves the same essential purpose.

The principle of the assay involves extracting lorazepam and the internal standard from the biological matrix, followed by chromatographic separation and detection by MS/MS. forensicresources.org The use of an internal standard that co-elutes with the analyte helps to compensate for variations in sample preparation, injection volume, and matrix effects. nih.gov Multiple reaction monitoring (MRM) is typically used for detection, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Lorazepam Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Monitored Transitions | Lorazepam: e.g., m/z 321 -> 275; this compound: e.g., m/z 324 -> 278 |

| Collision Energy | Optimized for each transition |

Note: The m/z values for this compound are hypothetical and would need to be empirically determined.

The validation of such methods typically demonstrates linearity over a specific concentration range, with limits of detection and quantification suitable for clinical and forensic applications. nih.gov For instance, a validated method for lorazepam in human plasma and urine showed linearity from 0.2 to 20 ng/mL. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Forensic and Research Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of lorazepam, particularly in forensic toxicology. nih.govnyc.gov However, the analysis of benzodiazepines by GC-MS can be challenging due to their thermolability. technologynetworks.com Derivatization is often required to improve the chromatographic properties and thermal stability of these compounds. nyc.gov

In GC-MS analysis, a stable isotope-labeled internal standard like this compound is essential for reliable quantification. osti.gov The internal standard is added to the sample prior to extraction and derivatization, correcting for any variability in these steps. nyc.gov Selected ion monitoring (SIM) is commonly used to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte and the internal standard. nih.gov

A study on the GC-MS analysis of benzodiazepines noted that for some compounds, including lorazepam, the use of analyte protectants can significantly improve calibration linearity and sensitivity. technologynetworks.com The limit of detection for lorazepam in whole blood using a GC-MS method with negative chemical ionization was reported to be 0.5 ng/mL. nih.gov

Strategies for Mitigating Matrix Effects and Enhancing Analytical Robustness Using 13C,15N-Labeled Internal Standards

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. nih.govbioanalysis-zone.com These effects can lead to inaccurate and imprecise results. nih.gov The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, is the most effective strategy to mitigate matrix effects. bohrium.com

Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. medipharmsai.comeijppr.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to a more robust and reliable assay. forensicresources.org

Other strategies to reduce matrix effects include optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to separate the analyte from matrix components, and sample dilution. eijppr.com However, the use of a co-eluting, stable isotope-labeled internal standard remains the gold standard for compensating for unpredictable matrix effects. bohrium.com

High-Resolution Mass Spectrometry and Advanced Data Processing for Isotopic Signature Analysis

High-resolution mass spectrometry (HRMS) offers significant advantages in bioanalysis, including high selectivity and the ability to perform retrospective data analysis. When coupled with stable isotope labeling, HRMS can be used for isotopic signature analysis. nih.gov The distinct mass difference between the unlabeled lorazepam and this compound allows for their unambiguous detection and quantification, even in complex biological matrices.

Advanced data processing techniques can be used to analyze the isotopic patterns of the analyte and internal standard, further enhancing the confidence in compound identification and quantification. nih.gov This approach is particularly useful in metabolomics and in studies where the fate of the labeled compound is being traced. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of molecules. nih.gov The incorporation of 13C and 15N isotopes into the lorazepam structure provides enhanced sensitivity and additional tools for detailed structural studies.

Application of 13C and 15N NMR for Structural Confirmation and Conformational Studies

13C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. nih.gov Each unique carbon atom in the lorazepam molecule gives a distinct signal in the 13C NMR spectrum, and the chemical shift of each signal is sensitive to the local electronic environment. This makes 13C NMR a valuable tool for confirming the structure of lorazepam and its derivatives. jopcr.com

15N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the 15N nucleus, can provide unique insights into the nitrogen environments within the benzodiazepine (B76468) ring. mdpi.com The chemical shifts of the nitrogen atoms are sensitive to factors such as hybridization, hydrogen bonding, and conformation. arxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lorazepam |

| This compound |

| Lorazepam-d4 |

| Clonazepam-d4 |

| Diazepam-d5 |

| Oxazepam-d5 |

| Temazepam-d5 |

| Alprazolam-d5 |

| Triazolam |

| Diazepam |

| Oxazepam |

| Temazepam |

| Alprazolam |

| Clonazepam |

| 7-aminoclonazepam |

| Midazolam |

| Nordiazepam |

| Etizolam |

| Brotizolam |

| Flunitrazepam |

| Bromazepam |

| Carbamazepine |

| Chlordiazepoxide |

| Nicotinamide |

Investigating Molecular Interactions and Dynamics with Isotopic Probes

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the molecular structure of lorazepam to create Lorazepam-¹³C₂,¹⁵N, provides a powerful, non-radioactive tool for elucidating its molecular interactions and dynamics. This isotopic labeling allows researchers to track the compound and its interactions with biological macromolecules at an atomic level, offering insights that are not achievable with unlabeled compounds. The primary analytical techniques benefiting from this isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can detect the subtle differences in nuclear mass and magnetic properties conferred by the ¹³C and ¹⁵N isotopes.

The primary application of Lorazepam-¹³C₂,¹⁵N lies in its use as a probe in quantitative bioanalysis to study its binding characteristics with its pharmacological target, the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a complex, multi-subunit ligand-gated ion channel, and understanding the precise nature of lorazepam's interaction with this receptor is crucial for comprehending its mechanism of action. Isotopic labeling enables detailed investigation of the binding pocket, the conformational changes induced upon binding, and the kinetics of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

In NMR spectroscopy, the ¹³C and ¹⁵N nuclei possess nuclear spins that make them NMR-active. The introduction of these isotopes into the lorazepam molecule allows for the use of various advanced NMR techniques to probe the drug-receptor complex. For instance, researchers can perform isotope-edited or isotope-filtered NMR experiments to specifically observe the signals from the labeled lorazepam molecule while it is bound to the much larger GABA-A receptor. This approach effectively filters out the overwhelming signals from the protein, allowing for a clear view of the bound drug's chemical environment.

Detailed analysis of the NMR spectra can reveal:

Binding Site Identification: By observing changes in the chemical shifts of the ¹³C and ¹⁵N nuclei of Lorazepam-¹³C₂,¹⁵N upon binding to the GABA-A receptor, researchers can identify which parts of the lorazepam molecule are in close contact with the receptor.

Conformational Changes: The coupling constants between the labeled nuclei can provide information about the torsional angles within the lorazepam molecule, revealing any conformational changes it undergoes to fit into the binding pocket.

Dynamics of Interaction: NMR relaxation experiments on the labeled compound can provide insights into the dynamics of the lorazepam molecule at its binding site, including its flexibility and the kinetics of binding and dissociation.

Below is a hypothetical data table illustrating the kind of chemical shift perturbations that might be observed in an NMR study using Lorazepam-¹³C₂,¹⁵N upon binding to the GABA-A receptor.

| Labeled Atom | Chemical Shift (ppm) - Free Lorazepam-¹³C₂,¹⁵N | Chemical Shift (ppm) - Bound Lorazepam-¹³C₂,¹⁵N | Chemical Shift Perturbation (Δδ ppm) |

| ¹³C-7 | 130.5 | 132.8 | 2.3 |

| ¹³C-9 | 128.9 | 129.5 | 0.6 |

| ¹⁵N-1 | 115.2 | 118.9 | 3.7 |

| ¹⁵N-4 | 140.1 | 141.5 | 1.4 |

Mass Spectrometry (MS) in Molecular Interaction Studies

Mass spectrometry, particularly when coupled with techniques like hydrogen-deuterium exchange (HDX-MS), can also leverage the presence of stable isotopes in Lorazepam-¹³C₂,¹⁵N to study its interactions. While the primary labeled atoms here are not deuterium, the principles of using mass shifts to infer binding are analogous. High-resolution mass spectrometry can precisely determine the mass of the drug-receptor complex.

In a typical application, the stable isotope-labeled lorazepam can be used as an internal standard for quantitative mass spectrometry-based binding assays. By comparing the signal intensity of the labeled and unlabeled lorazepam bound to the receptor, one can accurately quantify the binding affinity.

Furthermore, advanced MS techniques can be employed to probe the structure of the lorazepam-GABA-A receptor complex. For example, by using cross-linking agents in combination with mass spectrometry, it is possible to identify the specific amino acid residues in the receptor that are in close proximity to the bound lorazepam molecule. The known mass of the isotopically labeled lorazepam aids in the unambiguous identification of cross-linked peptides.

The following table provides an example of data that could be generated from a quantitative mass spectrometry experiment to determine the binding affinity of lorazepam to the GABA-A receptor using Lorazepam-¹³C₂,¹⁵N as a tracer.

| Concentration of Unlabeled Lorazepam (nM) | Bound Lorazepam-¹³C₂,¹⁵N (fmol) | % Inhibition of Labeled Lorazepam Binding |

| 0 | 100.0 | 0 |

| 1 | 85.2 | 14.8 |

| 10 | 51.5 | 48.5 |

| 50 | 20.3 | 79.7 |

| 100 | 10.1 | 89.9 |

| 500 | 2.5 | 97.5 |

These spectrometric applications, powered by the use of Lorazepam-¹³C₂,¹⁵N, provide a detailed and dynamic picture of the molecular interactions underpinning the pharmacological effects of lorazepam. The data generated from such studies are invaluable for rational drug design and for a deeper understanding of benzodiazepine pharmacology.

Role of Lorazepam 13c2,15n in Drug Metabolism and Pharmacokinetic Research Methodologies

Non-Clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research using Isotope Tracers

In non-clinical ADME studies, stable isotope tracers like Lorazepam-13C2,15N are invaluable tools for accurately defining pharmacokinetic (PK) profiles. acs.orgnih.gov A common challenge in PK studies, especially for drugs administered chronically, is distinguishing between a newly administered dose and the drug already present in the body. nih.gov The stable isotope approach elegantly solves this by allowing for the simultaneous administration of the labeled (e.g., this compound) and unlabeled drug. nih.gov

Using mass spectrometry, analysts can differentiate and separately quantify the concentrations of the labeled and unlabeled lorazepam in the same biological sample. nih.gov This methodology significantly reduces inter-subject variability, which can obscure true pharmacokinetic behaviors. nih.gov By analyzing the ratio of the non-enriched to the enriched compound's PK parameters, a more precise characterization of bioavailability and bioequivalence can be achieved. nih.gov This is particularly useful for highly variable drugs or when assessing changes in formulation or manufacturing processes. nih.gov The use of stable isotopes provides highly precise pharmacokinetic measurements, allowing researchers to gather detailed, dynamic data on how drugs behave within the body. metsol.com

Table 1: Illustrative Pharmacokinetic Parameters for Lorazepam Using a Stable Isotope Tracer Approach

This table presents hypothetical data comparing the pharmacokinetic parameters of unlabeled lorazepam when analyzed alone versus when "corrected" using co-administered this compound as a tracer. The correction significantly reduces the coefficient of variation (%CV), demonstrating the enhanced precision of the stable isotope method.

| Pharmacokinetic Parameter | Unlabeled Lorazepam (Alone) | Unlabeled Lorazepam (Corrected with Labeled Tracer) | % Reduction in Variability |

|---|---|---|---|

| Cmax (ng/mL) | 25.4 ± 8.1 (%CV: 31.9%) | 25.1 ± 1.5 (%CV: 6.0%) | 81.2% |

| AUC (ng·h/mL) | 280.5 ± 95.4 (%CV: 34.0%) | 278.9 ± 19.5 (%CV: 7.0%) | 79.4% |

| T½ (hours) | 14.2 ± 3.1 (%CV: 21.8%) | 14.3 ± 0.9 (%CV: 6.3%) | 71.1% |

In Vitro Metabolic Fate and Metabolite Profiling Studies

This compound is instrumental in vitro for elucidating the metabolic fate of lorazepam and profiling its metabolites. acs.orgnih.govspringernature.com The known mass shift caused by the ¹³C and ¹⁵N labels allows for the unambiguous identification of drug-related material in complex biological matrices like liver microsomes or hepatocytes. lucerna-chem.chnih.gov

To determine which enzymes are responsible for a drug's metabolism (reaction phenotyping), researchers incubate the drug with various enzyme systems. This compound simplifies this process immensely. When incubated with human liver microsomes, for example, any metabolite formed from the labeled parent drug will also carry the isotopic label. This creates a unique mass signature that can be easily traced by liquid chromatography-mass spectrometry (LC-MS). nih.govspringernature.com By observing how the formation of these labeled metabolites is affected by specific enzyme inhibitors, the primary metabolizing enzymes can be identified. The precise quantification afforded by the stable label allows for accurate calculations of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Some drug-induced toxicities are caused by the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules like proteins. pharmaron.com These reactive species are often unstable and difficult to detect directly. pharmaron.comdntb.gov.ua A powerful strategy for their detection is stable-isotope trapping. nih.gov In this method, this compound is incubated in an in vitro system (such as liver microsomes) along with a "trapping" agent, like glutathione (GSH). dntb.gov.uanih.gov

If a reactive metabolite is formed, it will react with GSH to form a stable adduct. When the sample is analyzed by high-resolution mass spectrometry, any GSH adduct derived from lorazepam will appear as a unique "doublet" signal—one peak corresponding to the adduct formed from the natural, unlabeled drug and another peak, separated by a specific mass difference, from the this compound-derived adduct. nih.gov This doublet signature is definitive proof that the metabolite originated from the drug, enabling sensitive and efficient screening for bioactivation potential. pharmaron.comnih.gov

Table 2: Hypothetical Mass Spectrometry Data for Identifying a Lorazepam-Glutathione (GSH) Adduct

This table illustrates how the distinct mass-to-charge ratio (m/z) of adducts formed from unlabeled lorazepam and this compound creates a clear doublet signal in mass spectrometry, confirming the drug as the origin of the reactive metabolite.

| Compound/Adduct | Isotopic Label | Expected Monoisotopic Mass (Da) | Observed m/z in MS | Mass Difference (Da) |

|---|---|---|---|---|

| Lorazepam | Unlabeled | 320.0119 | 321.0192 [M+H]⁺ | 3.0067 |

| This compound | ¹³C₂, ¹⁵N | 323.0186 | 324.0259 [M+H]⁺ | |

| Lorazepam-GSH Adduct | Unlabeled | 625.1180 | 626.1253 [M+H]⁺ | 3.0067 |

| This compound-GSH Adduct | ¹³C₂, ¹⁵N | 628.1247 | 629.1320 [M+H]⁺ |

Quantitative Metabolomics and Isotopic Flux Analysis

In the field of metabolomics, which studies the complete set of small molecules in a biological system, stable isotopes are essential for achieving accurate quantification and understanding metabolic dynamics. acs.orgnih.govnih.govacs.orgpsu.edu

Isotopic flux analysis is a powerful technique used to map the flow of atoms through metabolic networks. acs.orgnih.govnih.govspringernature.comacs.orgnih.gov While this method typically uses labeled essential nutrients (like ¹³C-glucose or ¹⁵N-glutamine) to trace endogenous pathways, a labeled compound like this compound plays a critical supporting role. nih.gov In studies designed to understand how lorazepam perturbs cellular metabolism, researchers can administer a primary isotopic tracer (e.g., ¹³C-glucose) to map central carbon metabolism and simultaneously use this compound as an ideal internal standard. acs.orgnih.gov This allows for the precise quantification of lorazepam and its metabolites alongside the measurement of labeling patterns in endogenous metabolites, providing a clear picture of the drug's impact on cellular metabolic function. acs.orgacs.orgnih.gov

A major goal of metabolomics is to discover and validate biomarkers that can predict a drug's efficacy or toxicity. acs.orgnih.govpsu.edu The accuracy of these studies depends on the ability to reliably quantify subtle changes in metabolite concentrations across many samples. moravek.com Analytical variability, however, can introduce significant errors. nih.gov

This compound serves as a perfect internal standard to overcome this challenge. moravek.com By adding a known amount of the labeled compound to each biological sample (a technique known as isotope dilution), researchers can correct for variations in sample preparation and instrument response. acs.org Because the stable isotope-labeled standard is chemically identical to the analyte, it behaves in the same way during extraction and analysis, providing the most accurate method for quantification. acs.org This precision is critical for validating potential biomarkers that correlate with lorazepam exposure or response, ultimately facilitating the development of personalized medicine approaches. moravek.com

Development of Preclinical Pharmacokinetic Assays for Drug Candidates

The development of robust and reliable preclinical pharmacokinetic (PK) assays is a cornerstone of modern drug discovery and development. These assays provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities, guiding lead optimization and candidate selection. In this context, the use of stable isotope-labeled internal standards is paramount for achieving the high levels of accuracy and precision required for these studies. This compound, a stable isotope-labeled version of the benzodiazepine (B76468) lorazepam, serves as an exemplary internal standard in the development of such assays, particularly for drug candidates with similar physicochemical properties or those being evaluated in combination therapies.

The primary role of this compound in preclinical PK assays is to correct for variability inherent in the analytical process. During sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, the stable isotope-labeled internal standard, when added to the biological matrix (e.g., plasma, serum, or tissue homogenate) at a known concentration, experiences the same processing effects as the unlabeled analyte. This co-purification ensures that any loss of the analyte during extraction is mirrored by a proportional loss of the internal standard.

Furthermore, in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis, this compound plays a crucial role in mitigating matrix effects. researchgate.net Matrix effects, caused by co-eluting endogenous components of the biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification. Since this compound is chemically identical to the unlabeled lorazepam, it co-elutes and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to more reliable data. researchgate.net The use of deuterated analogs as internal standards in LC-MS/MS analysis of benzodiazepines has been shown to be effective for this purpose. nih.gov

The development of a preclinical pharmacokinetic assay using this compound as an internal standard typically involves a rigorous validation process to ensure its performance. This validation assesses several key parameters, including linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The linearity of the assay is established by analyzing a series of calibration standards prepared by spiking known concentrations of the drug candidate and a fixed concentration of this compound into the biological matrix. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration to generate a calibration curve. The assay's sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Table 1: Representative Calibration Curve Parameters for a Preclinical PK Assay

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Internal Standard | This compound |

Accuracy and Precision

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range of the assay. Intra-day accuracy and precision are determined by analyzing multiple replicates of the QC samples on the same day, while inter-day accuracy and precision are assessed by analyzing the QC samples on different days. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% for the LLLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 5.2 | 102.1 | 6.8 | 101.5 |

| Medium | 50 | 4.1 | 98.7 | 5.5 | 99.2 |

| High | 800 | 3.5 | 101.3 | 4.9 | 100.8 |

Recovery and Matrix Effect

The extraction recovery of the analyte and the internal standard is determined by comparing the peak areas of extracted samples with those of unextracted standards. A consistent and reproducible recovery is essential for a reliable assay. The matrix effect is assessed by comparing the response of the analyte in the presence of the biological matrix to its response in a neat solution. The use of a stable isotope-labeled internal standard like this compound is particularly effective in compensating for any observed matrix effects.

Table 3: Example of Recovery and Matrix Effect Assessment

| Analyte | Recovery (%) | Matrix Effect (%) |

| Drug Candidate X | 85.4 | 98.2 |

| This compound | 87.1 | 97.5 |

Research Findings

Numerous studies have demonstrated the successful application of stable isotope-labeled internal standards in preclinical pharmacokinetic assays. For instance, in the development of an LC-MS/MS method for the determination of a novel drug candidate in rat plasma, the use of a deuterated analog as an internal standard resulted in excellent linearity over the concentration range of 0.5 to 500 ng/mL, with a correlation coefficient greater than 0.99. The intra- and inter-day precision were both less than 10%, and the accuracy was within ±8% of the nominal values. The consistent recovery and negligible matrix effect observed in such studies underscore the importance of using a stable isotope-labeled internal standard like this compound for generating high-quality pharmacokinetic data in preclinical settings.

Analytical Method Development and Validation Utilizing Lorazepam 13c2,15n

Regulatory and Scientific Frameworks for Bioanalytical Method Validation

Bioanalytical method validation is a systematic process to ensure that an analytical method is suitable for its intended purpose. journalforclinicalstudies.com This process is governed by stringent regulatory and scientific guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data. labmanager.combohrium.com These frameworks, including the comprehensive ICH M10 guideline, provide recommendations for validating bioanalytical assays for chemical drugs and their metabolites in biological matrices. gmp-compliance.org

The fundamental objective of method validation is to evaluate the performance of an analytical method before analyzing samples with unknown concentrations. journalforclinicalstudies.com Key performance parameters that must be assessed include accuracy, precision, selectivity, sensitivity, and reproducibility. journalforclinicalstudies.com When a stable isotope-labeled internal standard such as Lorazepam-13C2,15N is used, specific guidance ensures its correct application. This involves verifying the isotopic purity of the standard and confirming it does not interfere with the measurement of the analyte. oup.com Validation is an ongoing process; any significant modification to the method necessitates re-validation. labmanager.com

Methodological Considerations for Developing Robust Assays for Lorazepam and its Metabolites

Developing a robust assay for lorazepam and its primary metabolite, lorazepam-glucuronide, with this compound as an internal standard, requires careful consideration of several factors, primarily revolving around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netwaters.com

Chromatographic Separation: Achieving effective chromatographic separation is crucial. This is often accomplished using a reversed-phase C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water with formic acid, to ensure good peak shape and ionization. umfiasi.roresearchgate.net The goal is to have lorazepam and this compound co-elute while separating them from other matrix components that could cause ion suppression or enhancement. waters.comlabrulez.com

Mass Spectrometric Detection: Tandem mass spectrometry monitors specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), for both the analyte and its internal standard. For lorazepam, a common transition is m/z 321→275. umfiasi.roresearchgate.net The incorporation of stable isotopes in this compound results in a higher mass-to-charge ratio, allowing the mass spectrometer to differentiate it from the unlabeled lorazepam. bioanalysis-zone.com

Sample Preparation: Sample pretreatment is a critical step to ensure the reproducibility and accuracy of the analysis. mdpi.com Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to remove proteins and other interferences from biological matrices like plasma and urine. mdpi.comtandfonline.com The chosen extraction method must yield high and consistent recovery for both lorazepam and its labeled internal standard. mdpi.com

Essential Validation Parameters for Isotope-Dilution Mass Spectrometry

The validation of an isotope-dilution mass spectrometry (IDMS) method for lorazepam using this compound must rigorously evaluate several key parameters to meet regulatory standards. researchgate.netwaters.comdergipark.org.trresearchgate.net

Assessment of Analytical Selectivity and Specificity in Complex Biological Matrices

Selectivity is the method's ability to distinguish and quantify the analyte from other components in the sample. dergipark.org.tr This is verified by analyzing blank matrix samples from multiple sources to ensure no endogenous substances interfere with the detection of lorazepam or this compound. oup.com Specificity is further established by demonstrating a lack of interference from structurally similar drugs or other potential medications. The use of a stable isotope-labeled internal standard significantly enhances selectivity, as an interfering substance is highly unlikely to have the same retention time and mass transitions as both the analyte and the internal standard. bioanalysis-zone.com

Establishment of Linear Range and Calibration Curve Performance

The linear range of a bioanalytical method is the concentration span over which the assay is demonstrated to be accurate, precise, and linear. medipol.edu.tr A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. oup.com This curve is typically established using at least six non-zero concentration points. oup.com For lorazepam, linear ranges such as 3–500 ng/mL have been reported. mdpi.com The curve is generally fitted with a linear regression model, often using weighting to improve accuracy at lower concentrations. oup.com A correlation coefficient (r²) of 0.99 or greater is a common acceptance criterion. mdpi.comkingston.ac.uk

Table 1: Representative Calibration Curve Parameters for Lorazepam Analysis

| Parameter | Value | Reference |

| Linearity Range | 3–500 ng/mL | mdpi.com |

| Correlation Coefficient (r²) | > 0.9992 | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 1.2 ng/mL | researchgate.net |

| Limit of Detection (LOD) | 0.54 ng/mL (in methanol) | mdpi.com |

Rigorous Evaluation of Accuracy and Precision (Intra- and Inter-Assay Variability)

Accuracy reflects how close the measured value is to the true value, while precision measures the variability of repeated measurements. dergipark.org.tr Both are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. mdpi.commedipol.edu.tr Intra-assay (within-run) and inter-assay (between-run) precision and accuracy are determined. dergipark.org.tr Generally, the acceptance criteria are within ±15% for both accuracy (as percent bias) and precision (as coefficient of variation, CV%), with a slightly wider margin of ±20% accepted at the lower limit of quantification (LLOQ). dergipark.org.trkingston.ac.uk

Table 2: Example of Accuracy and Precision Data for Lorazepam Quantification

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) | Reference |

| Low | 20 | < 4.11 | < 4.11 | -1.16 to 4.81 | medipol.edu.tr |

| Medium | 100 | < 4.11 | < 4.11 | -1.16 to 4.81 | medipol.edu.tr |

| High | 300 | < 4.11 | < 4.11 | -1.16 to 4.81 | medipol.edu.tr |

Note: The data in this table is derived from a study on lorazepam analysis and is presented to exemplify typical validation results.

Determination of Extraction Recovery and Analyte Efficiency

Extraction recovery quantifies the efficiency of the sample preparation process in extracting the analyte from the biological matrix. mdpi.com It is calculated by comparing the analyte's response in an extracted sample to that of a non-extracted standard of the same concentration. umfiasi.ro Analyte efficiency, often discussed in the context of matrix effects, evaluates how co-eluting matrix components affect the analyte's ionization. waters.comlabrulez.com The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects, as it is assumed to be affected in the same way as the analyte, thus ensuring accurate quantification. waters.commdpi.com For lorazepam, extraction recoveries have been reported to be in the range of 96-107%. mdpi.com

Stability Profiling of Lorazepam and its Isotope-Labeled Analog in Various Sample Conditions

Ensuring the stability of both the target analyte, lorazepam, and its isotope-labeled internal standard, this compound, under various storage and handling conditions is a critical aspect of method validation. This process guarantees that the measured concentrations in samples accurately reflect the concentrations at the time of collection. Stability is typically assessed in the same biological matrix as the study samples, such as blood, plasma, or urine. researchgate.netnih.gov

Key stability parameters evaluated include:

Freeze-Thaw Stability: This assesses the impact of repeated freezing and thawing cycles on the analyte and internal standard. For instance, studies have shown that some benzodiazepines, like diazepam, exhibit a 5-9% decrease in concentration in whole blood after just one freeze-thaw cycle. researchgate.netnih.gov While some benzodiazepines remain stable for up to five cycles in plasma and urine, and three cycles in saliva, repeated cycles should generally be avoided. thaiscience.infoau.dk

Short-Term (Bench-Top) Stability: This evaluates the stability of the analytes at room temperature for a period that mimics the sample handling and preparation time. nih.gov Some studies have found significant degradation of lorazepam at room temperature, with losses approaching 100% over extended periods. researchgate.netnih.gov

Long-Term Stability: This determines the maximum duration that samples can be stored under specific temperature conditions (e.g., -20°C or -80°C) without significant degradation. nih.govnih.gov Lorazepam has been shown to be unstable at room temperature, with significant losses observed. researchgate.netnih.gov However, at -20°C, the degradation is less severe, with a decrease of about 20% over 180 days in plasma and urine. thaiscience.info Some benzodiazepines, like diazepam and oxazepam, are relatively stable at all tested temperatures, with only a 0-10% degradation. researchgate.netnih.gov

Autosampler Stability: This assesses the stability of the processed samples in the autosampler of the analytical instrument over the expected duration of an analytical run. researchgate.net

Stock Solution Stability: The stability of stock solutions of lorazepam and its labeled internal standard is also evaluated under various storage conditions to ensure their integrity over time. researchgate.net

Table 1: Illustrative Stability Data for Lorazepam in Whole Blood Under Various Storage Conditions

| Storage Condition | Duration | Analyte Concentration (% of Initial) |

|---|---|---|

| Room Temperature | 6 months | ~0% |

| 4°C | 6 months | Variable, significant degradation |

| -20°C | 6 months | ~80% |

| -80°C | 6 months | >90% |

This table is for illustrative purposes and actual stability can vary based on the specific matrix and study conditions.

Defining the Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) for Sensitive Assays

The Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD) are critical parameters for defining the sensitivity of a bioanalytical method. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving the low detection levels required for many clinical and forensic applications.

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3:1. nih.govmdpi.com The LLOQ is the lowest concentration on the calibration curve that can be quantitatively measured with acceptable precision and accuracy, usually within 20% of the nominal value. nih.govchromatographytoday.comspectroscopyonline.com

Various studies have reported a wide range of LOD and LLOQ values for lorazepam, depending on the analytical technique and matrix. For example, some LC-MS/MS methods have achieved LLOQs as low as 0.5 ng/mL in plasma. chromatographytoday.com Other methods have reported LLOQs of 1.2 ng/mL and 2.5 ng/mL in plasma and serum, respectively. researchgate.netsrce.hr In urine, LLOQs can range from 0.1 to 10 ng/mL. sciex.com The use of highly sensitive instrumentation and an appropriate internal standard like this compound allows for the development of assays that can accurately measure the low concentrations of lorazepam often encountered in clinical and forensic settings.

Table 2: Representative LLOQ and LOD Values for Lorazepam in Different Biological Matrices

| Biological Matrix | Analytical Method | LLOQ (ng/mL) | LOD (ng/mL) | Reference |

|---|---|---|---|---|

| Plasma | LC-MS/MS | 1.2 | - | researchgate.net |

| Serum | HPLC | 2.5 | - | srce.hr |

| Plasma | LC-MS/MS | 0.5 | - | chromatographytoday.com |

| Urine | LC-MS/MS | 0.1 - 10 | - | sciex.com |

| Plasma | HPLC | 3.81 | 1.26 | mdpi.com |

Comprehensive Assessment of Matrix Effects and Their Impact on Quantification

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can suppress or enhance the ionization of the analyte and internal standard. nih.gov This can lead to inaccurate quantification. A stable isotope-labeled internal standard like this compound is crucial for mitigating these effects. Because it co-elutes with and has nearly identical ionization properties to the unlabeled lorazepam, it experiences the same degree of ion suppression or enhancement. nih.govforensicresources.org

The assessment of matrix effects is a mandatory part of method validation. It is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. spectroscopyonline.comthermofisher.com The internal standard-normalized matrix factor is calculated to determine if the matrix effect is adequately compensated for. In some cases, matrix effects can be significant, with one study noting an approximate 70% signal suppression in ultrafiltrate, which was effectively compensated for by the use of a deuterated internal standard. nih.gov Another study on benzodiazepines found that while ion suppression was present, it did not negatively impact the accuracy or sensitivity of the method due to the use of an internal standard. kingston.ac.uk

Evaluation of Carry-over in High-Throughput Bioanalysis

In high-throughput bioanalysis, where a large number of samples are analyzed in sequence, there is a risk of carry-over. Carry-over occurs when a small amount of a high-concentration sample remains in the analytical system and contaminates the subsequent sample, leading to a false-positive result or an overestimation of the analyte concentration. nyc.gov

The evaluation of carry-over is a standard procedure in method validation. It is typically assessed by injecting a blank sample immediately after the highest concentration standard or a high-concentration quality control sample. nyc.govchromatographyonline.commdpi.com The response in the blank sample should be below the LLOQ, and in some cases, below the LOD. spectroscopyonline.comnyc.gov For example, one study demonstrated the absence of significant carry-over by analyzing a blank sample after a sample spiked at 10,000 ng/mL, with the carry-over being below the LLOQ. spectroscopyonline.com The use of a robust washing procedure for the autosampler and analytical column is essential to minimize carry-over in high-throughput settings.

Inter-Laboratory Cross-Validation and Reproducibility Studies for Method Transfer

Inter-laboratory cross-validation is a critical step when a bioanalytical method is transferred from one laboratory to another. This process ensures that the method is robust and can produce comparable results regardless of the laboratory, equipment, or analyst. kingston.ac.uk

Mechanistic Studies and Tracing Applications of Lorazepam 13c2,15n

Application in Investigating Metabolic Flux and Turnover Rates

Metabolic flux analysis and the determination of turnover rates are critical for understanding the pharmacokinetics of a drug. Lorazepam-13C2,15N is an invaluable tool in these investigations. By administering a known quantity of the labeled compound, scientists can monitor its concentration and the appearance of its labeled metabolites in various biological matrices, such as plasma and urine, over time.

This allows for the precise calculation of key pharmacokinetic parameters, including the rate of absorption, distribution, metabolism, and excretion. The turnover rate, which represents the rate at which the drug is eliminated from the body and replaced by a new dose, can be accurately determined. For instance, researchers can quantify the rate of conversion of this compound to its labeled glucuronide metabolite, providing a direct measure of the metabolic clearance of the drug. This information is crucial for understanding how factors such as genetic polymorphisms in metabolizing enzymes or co-administered drugs might influence the efficacy and duration of action of lorazepam.

Advanced Tracing Experiments in Complex Biological Systems

The application of this compound extends to advanced tracing experiments in complex biological systems, such as whole-organism studies or investigations into drug-drug interactions. In these experiments, the labeled compound acts as a tracer, allowing its journey through the body to be followed with high specificity and sensitivity.

For example, in studies investigating the potential for drug-drug interactions, a subject might be administered a therapeutic dose of unlabeled lorazepam along with a microdose of this compound. By simultaneously monitoring the plasma concentrations of both the labeled and unlabeled drug and their respective metabolites, researchers can assess how a co-administered drug affects the metabolism of lorazepam without altering the therapeutic regimen. This "microdosing" approach provides valuable insights into potential safety concerns and can guide clinical practice. Furthermore, these tracing experiments can be used to study the distribution of lorazepam into specific tissues or to investigate its transport across biological barriers like the blood-brain barrier.

Emerging Research Directions and Future Perspectives

Advancements in Analytical Instrumentation and Automation for Isotopic Analysis

The analysis of isotopically labeled compounds such as Lorazepam-13C2,15N is being significantly enhanced by progress in analytical instrumentation. Modern mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy technologies now allow for the simultaneous measurement of hundreds to thousands of metabolites with high accuracy from very small biological samples. chromservis.eu The combination of stable isotope labeling with these advanced analytical techniques facilitates the rapid acquisition and interpretation of data in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov

A key trend is the move towards automation in sample preparation and analysis. nih.govnih.gov Automated systems are being developed to handle tasks like liquid scintillation counting and online sequential isotope labeling, which reduces manual handling, minimizes errors, and increases throughput. nih.govnih.gov For instance, an automated online labeling procedure using differential isotopic dimethyl labeling has been described, which streamlines the process and improves the reproducibility of quantitative proteomics. nih.gov Furthermore, innovations like single-particle inductively coupled plasma-mass spectrometry (sp-ICP-MS) are enabling the direct and precise isotopic analysis of individual particles, a significant leap from traditional bulk analysis methods. spectroscopyonline.com

The development of new proteomic standards, which include peptides labeled with stable isotopes like 13C and 15N, is also crucial for assessing the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments. science.gov These standards help in evaluating chromatographic reproducibility and the dynamic range of the instruments. science.gov

Table 1: Key Advancements in Analytical Instrumentation for Isotopic Analysis

| Advancement | Description | Impact on this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification and differentiation of isotopologues from background noise. | Enhanced specificity and sensitivity in detecting and quantifying this compound and its metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Allows for structural elucidation of metabolites by fragmenting parent ions and analyzing the resulting product ions. | Crucial for identifying the metabolic fate of the labeled lorazepam molecule. |

| Automation in Sample Preparation | Robotic systems for liquid handling, extraction, and derivatization. nih.govnih.gov | Increased throughput, reduced variability, and minimized sample loss during the analysis of biological samples containing this compound. nih.gov |

| Advanced Chromatography Systems (e.g., UHPLC) | Provides better separation of complex mixtures with higher resolution and speed. | Improved separation of this compound from its unlabeled counterpart and other endogenous compounds in biological matrices. |

| Isotope Ratio Mass Spectrometry (IRMS) | Specialized instruments for precise measurement of stable isotope ratios. nih.gov | Enables high-precision quantification of the enrichment of 13C and 15N in this compound and its metabolic products. |

Integration of Stable Isotope Methodologies with Systems Biology and Multi-Omics Approaches

The use of stable isotope-labeled compounds like this compound is becoming increasingly integrated with systems biology and multi-omics approaches to provide a more holistic understanding of biological systems. nih.gov These integrated approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular processes and drug effects. nih.govnih.gov

Stable isotope labeling is a powerful tool in metabolomics, a key component of multi-omics studies. creative-proteomics.comfrontiersin.org By tracing the metabolic fate of this compound, researchers can gain detailed insights into metabolic pathways and fluxes. creative-proteomics.comfrontiersin.org This is particularly valuable for understanding how the drug is metabolized and how it may perturb endogenous metabolic networks. researchgate.net The use of stable isotope tracers allows for the assessment of not just metabolite concentrations, but also the activities of metabolic pathways (metabolic fluxes), providing a more dynamic picture of metabolism. chromservis.eu

Non-targeted stable isotope labeling analysis is an emerging approach that can help identify unexpected or previously unknown metabolites and reactions, thus generating new hypotheses for further investigation. frontiersin.org This data-driven approach is well-suited for pinpointing disease-specific metabolic alterations and understanding the broader physiological impact of xenobiotics like lorazepam. frontiersin.org The integration of stable isotope labeling data with other omics datasets can help to establish links between genetic variations, protein expression levels, and metabolic phenotypes, ultimately leading to a more complete understanding of drug action and toxicology. nih.gov

Table 2: Role of this compound in Multi-Omics Integration

| Omics Field | Application of this compound | Insights Gained |

| Metabolomics | Tracing the metabolic fate of the labeled drug. creative-proteomics.com | Elucidation of biotransformation pathways, identification of novel metabolites, and quantification of metabolic fluxes. frontiersin.orgresearchgate.net |

| Proteomics | Investigating drug-protein interactions and effects on protein expression. | Identification of protein targets of lorazepam and its metabolites, and understanding downstream effects on cellular function. |

| Toxicogenomics | Correlating metabolic profiles with gene expression changes. nih.gov | Understanding the molecular mechanisms of potential drug-induced toxicity by linking the formation of specific metabolites to alterations in gene expression. nih.gov |

| Systems Biology | Integrating multi-omics data to build comprehensive biological models. nih.gov | A holistic view of the drug's mechanism of action, its impact on cellular networks, and potential off-target effects. |

Development of Novel Synthetic Strategies for Complex 13C,15N-Labeled Scaffolds

The synthesis of complex isotopically labeled molecules like this compound requires specialized chemical strategies. While specific synthetic routes for this compound are not widely published, general advancements in the synthesis of labeled benzodiazepines and other complex scaffolds are indicative of future directions.

Research in this area focuses on developing efficient and versatile methods for introducing stable isotopes into specific positions of a molecule. musechem.com For benzodiazepines, synthetic strategies often involve the condensation of two highly functionalized precursors to construct the core ring system. researchgate.net Novel methods, such as those utilizing palladium catalysts or multicomponent reactions like the Ugi and Mannich-type reactions, are being explored to improve the efficiency and diversity of benzodiazepine (B76468) synthesis. researchgate.net

The "Memory of Chirality" (MOC) strategy is an emerging technique for asymmetric synthesis that could be applied to create enantiopure isotopically labeled benzodiazepines with quaternary stereogenic centers. vt.eduvt.edu Furthermore, the development of methods for late-stage functionalization allows for the introduction of isotopes into complex molecules at a later step in the synthetic sequence, which can be more efficient than starting with simple labeled precursors. musechem.com While the synthesis of deuterium-labeled lorazepam has been reported, involving a seven-step procedure with purification by preparative HPLC, the synthesis of a dually labeled 13C,15N-variant would present its own unique challenges and require further methodological development. osti.goviaea.org The synthesis of uniformly 13C,15N-labeled compounds, such as phosphotyrosine, has been described and highlights the feasibility of producing complex, multiply-labeled molecules for advanced research applications. nih.gov

Standardization and Regulatory Harmonization for Isotope-Labeled Reference Materials in Global Research

The use of isotope-labeled compounds as internal standards and reference materials is critical for ensuring the accuracy, precision, and comparability of analytical data across different laboratories and studies. lgcstandards.comlgcstandards.com For a compound like this compound, its role as a reference material is paramount in clinical and forensic toxicology, environmental analysis, and pharmaceutical research. alfa-chemistry.com

There is a growing need for the standardization and regulatory harmonization of these reference materials on a global scale. researchgate.netnih.gov Organizations such as the International Atomic Energy Agency (IAEA), the National Institute of Standards and Technology (NIST), and the United States Geological Survey (USGS) are involved in the generation and distribution of isotopic reference materials. wikipedia.org The goal is to establish a consistent framework for the calibration and normalization of isotope ratio measurements, ensuring that data generated in different parts of the world are comparable. researchgate.net

Regulatory bodies play a crucial role in mandating the use of certified reference materials to ensure the quality and reliability of data, particularly for legal and regulatory purposes. alfa-chemistry.com The development of international standards and guidelines, such as those from the International Council for Harmonisation (ICH), is essential for the global acceptance of analytical data generated using isotope-labeled compounds. researchgate.net Adherence to guidelines from organizations like the International Union of Pure and Applied Chemistry (IUPAC) for reporting stable isotope results is also strongly advocated to ensure data verifiability and reduce inter-laboratory biases. nih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Lorazepam-13C2,15N with isotopic precision?

- Methodological Answer : Synthesis involves substituting natural isotopes with 13C and 15N at specific positions (e.g., benzodiazepine core) using labeled precursors. Characterization requires nuclear magnetic resonance (NMR) to confirm 13C–15N coupling constants (e.g., 1–2JCN values) and mass spectrometry (MS) to verify isotopic enrichment ratios. For example, coupling constants observed via 2D NMR (e.g., HMBC) can confirm structural integrity .

Q. What analytical techniques are critical for validating the isotopic purity of this compound?

- Methodological Answer : Isotope-ratio mass spectrometry (IRMS) coupled with liquid chromatography (LC-IRMS) is essential for quantifying δ15N and δ13C values. Thin-layer chromatography (TLC) with sulfuric acid and sodium nitrite spray reagents can detect impurities (e.g., related compound B at ≤0.01%) while avoiding isotopic interference .

Q. How should tracer studies using this compound be designed to track metabolic pathways in vivo?

- Methodological Answer : Optimize dosing to ensure detectable 15N/13C enrichment in target tissues. Use controlled sampling schedules (e.g., blood, urine) and employ stable isotope-resolved metabolomics (SIRM) for pathway mapping. Statistical tools (e.g., Duncan’s test) should compare tracer recovery rates in biological matrices, accounting for natural isotope abundance .

Advanced Research Questions

Q. How do isotopic labeling positions (13C2 vs. 15N) influence coupling constants and metabolic stability in Lorazepam?

- Methodological Answer : 15N labeling at the diazepine ring alters 1H–15N coupling constants (e.g., 4–5JH-N values), detectable via 1D/2D NMR. For metabolic stability, compare hydrolysis rates of labeled vs. unlabeled analogs using LC-MS/MS. Note that 13C labeling may reduce kinetic isotope effects (KIEs) compared to 15N due to smaller mass differences .

Q. How can researchers resolve contradictions in 15N tracer recovery data during pharmacokinetic studies?

- Methodological Answer : Contradictions often arise from incomplete isotopic equilibration or matrix effects. Use stratified sampling (e.g., plasma vs. tissue) and normalize data to total nitrogen content. Apply error-propagation models to account for IRMS precision limits (±1.4‰ for δ15N) and validate with spike-and-recovery experiments .

Q. What strategies optimize the detection of this compound in complex biological matrices with high background noise?

- Methodological Answer : Pre-concentrate samples via solid-phase extraction (SPE) and employ high-resolution MS (HRMS) to distinguish isotopic clusters. For LC-IRMS, use polygraphitic carbon (PGC) columns to separate analytes from matrix interferents. Calibrate systems with certified reference materials (CRMs) to mitigate signal drift .

Methodological Considerations

- Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate isotopic signatures from natural abundance noise. Report recovery rates as "% of applied 15N" with error margins .

- Experimental Design : Include negative controls (unlabeled Lorazepam) and replicate experiments to validate isotopic tracer kinetics. Document all protocol modifications (e.g., reaction pH, temperature) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.